molecular formula C4H8N2O B15214827 4-Amino-3-hydroxybutanenitrile CAS No. 44595-48-4

4-Amino-3-hydroxybutanenitrile

Cat. No.: B15214827
CAS No.: 44595-48-4
M. Wt: 100.12 g/mol
InChI Key: AFSJSMGLWQBMPX-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybutanenitrile: is an organic compound with the molecular formula C4H8N2O It is characterized by the presence of an amino group, a hydroxyl group, and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 4-amino-3-hydroxybutanenitrile typically involve large-scale chemical synthesis using readily available starting materials and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Amino-3-hydroxybutanenitrile can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: The major product is 4-amino-3-oxobutanenitrile.

    Reduction: The major product is 4-amino-3-hydroxybutylamine.

    Substitution: The products vary depending on the substituent introduced, such as 4-alkylamino-3-hydroxybutanenitrile.

Scientific Research Applications

4-Amino-3-hydroxybutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-amino-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in metabolic processes .

Comparison with Similar Compounds

    4-Chloro-3-hydroxybutanenitrile: This compound is similar in structure but has a chlorine atom instead of an amino group.

    3-Hydroxybutanenitrile: Lacks the amino group and is used in different synthetic applications.

    4-Amino-3-hydroxybutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Biological Activity

Overview

4-Amino-3-hydroxybutanenitrile (CAS Number: 44595-48-4) is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a nitrile group attached to a butane backbone. Its molecular formula is C4_4H8_8N2_2O. This compound has garnered interest in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The compound can undergo several chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Substitution : The amino group can participate in substitution reactions with various functional groups.

The biological activity of this compound is largely attributed to its functional groups, which allow it to interact with specific molecular targets. The amino and hydroxyl groups facilitate hydrogen bonding, enabling the compound to influence various biochemical pathways. Additionally, hydrolysis of the nitrile group can lead to the formation of carboxylic acids, further participating in metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes, similar to other compounds with similar structures. For instance, related compounds have shown inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties in various assays, indicating its potential role in mitigating oxidative stress .

Case Studies and Research Findings

  • Inhibition Studies :
    • A study evaluated the inhibitory effects of various compounds on AChE and BChE. While specific data on this compound was limited, related compounds showed significant inhibition, suggesting potential parallels .
  • Antioxidant Activity Assessment :
    • Compounds related to this compound were assessed for their antioxidant capabilities using methods such as ABTS radical-scavenging assay and FRAP assay. These studies indicated that modifications in structure could enhance antioxidant activity .

Comparative Analysis

CompoundBiological ActivityNotes
This compoundPotential enzyme inhibitorLimited direct studies available
4-Amino-2,3-polymethylenequinolineStrong AChE/BChE inhibitionUsed as a model for assessing similar activity
4-Amino-3-hydroxybutanoic acidRelated gamma-amino acidFunctionally similar but with different properties

Properties

IUPAC Name

4-amino-3-hydroxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-2-1-4(7)3-6/h4,7H,1,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSJSMGLWQBMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326125
Record name (R)-4-AMINO-3-HYDROXYBUTYRONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44595-48-4
Record name NSC524137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (R)-4-AMINO-3-HYDROXYBUTYRONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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